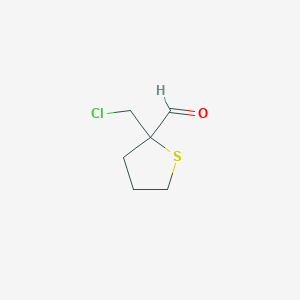
2-(Chloromethyl)thiolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)thiolane-2-carbaldehyde is a heterocyclic compound containing a thiolane ring with a chloromethyl and a formyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the halogenation of thiolane derivatives. For instance, the halogen dance reaction can be utilized, where halogenated thiolane derivatives are treated with lithium diisopropylamide (LDA) followed by chlorination . Another approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiolane carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The use of efficient halogenating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Amines, thiols, alcohols, in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Thiolane-2-carboxylic acid derivatives.
Reduction: 2-(Hydroxymethyl)thiolane-2-carbaldehyde.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)thiolane-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. The formyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)thiirane: A similar compound with a three-membered thiirane ring instead of a five-membered thiolane ring.
2-(Chloromethyl)thiophene: Contains a thiophene ring, which is a five-membered ring with one sulfur atom and two double bonds.
Uniqueness
2-(Chloromethyl)thiolane-2-carbaldehyde is unique due to its combination of a thiolane ring with both a chloromethyl and a formyl group.
Properties
Molecular Formula |
C6H9ClOS |
|---|---|
Molecular Weight |
164.65 g/mol |
IUPAC Name |
2-(chloromethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C6H9ClOS/c7-4-6(5-8)2-1-3-9-6/h5H,1-4H2 |
InChI Key |
DYVVPIKFBSJBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


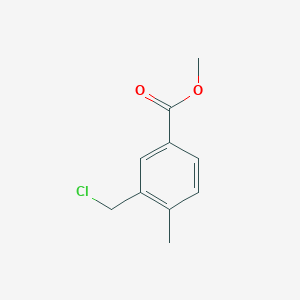
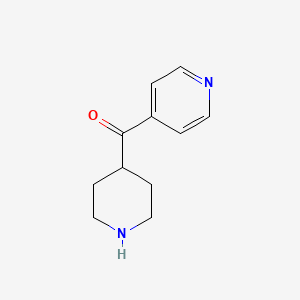
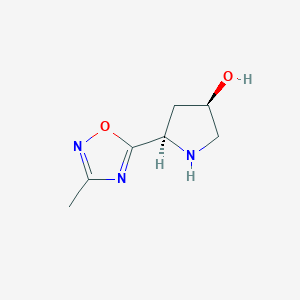
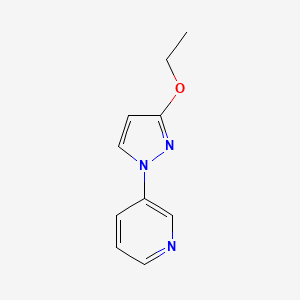
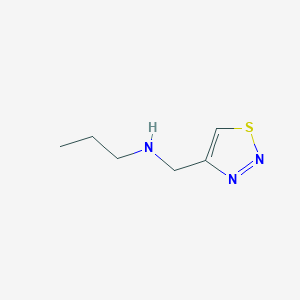
![1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene](/img/structure/B13246014.png)
![N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13246019.png)
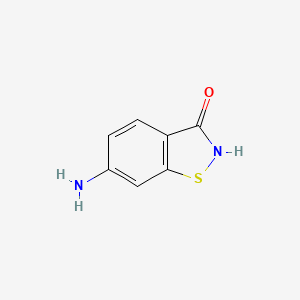
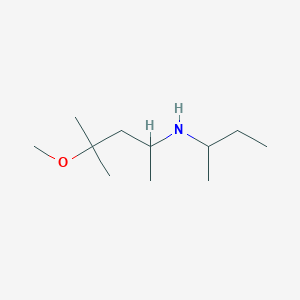
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13246042.png)
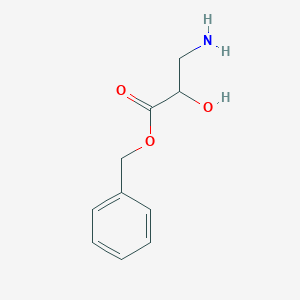
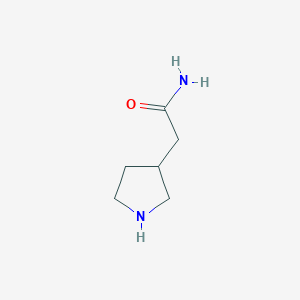
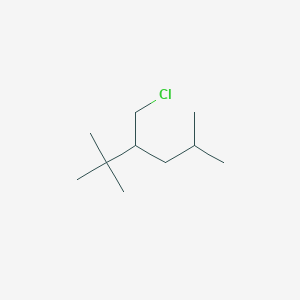
![5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13246068.png)
